molecular formula C17H15ClN2O2S2 B10896834 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B10896834
M. Wt: 378.9 g/mol
InChI Key: HGAHSFOPBPTYPK-UHFFFAOYSA-N
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Description

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 4-methoxybenzylamine in the presence of an acylating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a benzothiazole ring and a methoxybenzyl group allows for diverse interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H15ClN2O2S2/c1-22-13-5-2-11(3-6-13)9-19-16(21)10-23-17-20-14-8-12(18)4-7-15(14)24-17/h2-8H,9-10H2,1H3,(H,19,21)

InChI Key

HGAHSFOPBPTYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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